Medphalan - 13045-94-8

Medphalan

Catalog Number: EVT-274735
CAS Number: 13045-94-8
Molecular Formula: C13H18Cl2N2O2
Molecular Weight: 305.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Melphalan, also known as L-phenylalanine mustard, is a bifunctional alkylating agent that has been widely used in the treatment of various malignancies, including multiple myeloma, ovarian cancer, and as part of conditioning regimens in hematopoietic stem cell transplantation (SCT)49. Its clinical application, however, is often limited by factors such as poor water solubility, rapid elimination, and lack of target specificity7. Despite these limitations, melphalan remains a cornerstone in cancer chemotherapy due to its potent antitumor effects and manageable toxicity profile6.

Synthesis Analysis

Melphalan synthesis was first reported by Bergel and Stock in 1954 []. A common method involves the reaction of L-phenylalanine with bis(2-chloroethyl)amine hydrochloride in the presence of a base, typically sodium bicarbonate, under controlled temperature and pH conditions.

Applications in Various Fields

Hematopoietic Stem Cell Transplantation

Melphalan is a mainstay in conditioning regimens for both autologous and allogeneic SCT due to its myeloablative properties. It has been used for over 50 years and continues to be the agent of choice for multiple myeloma and lymphomas4. The addition of newer agents to conditioning regimens may improve antitumor effects, but melphalan's role remains significant due to its broad antitumor activity and low toxicity profile when used in combination with other drugs4.

Retinoblastoma Treatment

In the treatment of retinoblastoma, melphalan has been used efficiently, and its therapeutic efficacy has been improved by encapsulation in lipid nanoparticles (LNP). Co-delivery of melphalan with miR-181a via LNP has shown to decrease the expression of anti-proliferative and anti-apoptotic genes while increasing the expression of pro-apoptotic genes, leading to reduced viability of retinoblastoma cells2. This co-delivery technique suggests a significant increase in therapeutic impact and the potential for reduced cytotoxic side effects2.

Solid Tumors

Melphalan has demonstrated clinical activity in the treatment of medulloblastoma and pineoblastoma, with observed complete and partial responses in children with recurrent or poor-prognosis tumors5. Its use in high doses has been reviewed, showing significant activity in various cancers, including myeloma, ovarian cancer, malignant lymphoma, breast cancer, and neuroblastoma6. The drug's efficacy in these solid tumors supports further clinical trials and its potential use in combination with other therapies.

Drug Delivery and Targeting

Efforts to improve melphalan's clinical application have led to the development of polymeric prodrugs and antibody-drug conjugates. A novel melphalan polymeric prodrug has shown improved water solubility and cathepsin X-sensitivity, suggesting a promising approach for anticancer application7. Additionally, conjugation of melphalan to monoclonal antibodies has selectively enhanced its antitumor activity, providing a new approach to reduce nonspecific toxicity and improve therapeutic outcomes8.

Renal Failure Considerations

In patients with renal failure, a common complication in multiple myeloma, high-dose melphalan has been safely administered without the need for dose reduction. Pharmacokinetic studies have shown that renal impairment does not significantly affect melphalan elimination, and while it may be associated with longer durations of fever and hospitalization, no transplant-related deaths were observed10. This finding is crucial for allowing patients with renal insufficiency to benefit from high-dose melphalan therapy.

Sarcolysine

Compound Description: Sarcolysine (D,L-melphalan) is a racemic mixture of the L- and D- isomers of melphalan. It is an alkylating agent that acts by forming covalent bonds with DNA, leading to cell death. Sarcolysine has shown antitumor activity against various cancers and has been used in the treatment of multiple myeloma [, , , , ].

Relevance: Sarcolysine is structurally related to medphalan as it is the racemic mixture containing both the active L-isomer (medphalan) and the less active D-isomer [, ]. Both compounds share the core structure of phenylalanine mustard, with two chloroethyl groups attached to the amino nitrogen, responsible for their alkylating properties.

N-Formylsarcolysine

Compound Description: N-Formylsarcolysine is a derivative of sarcolysine where a formyl group is attached to the nitrogen atom of the phenylalanine moiety. Studies have investigated its metabolic fate and determined its presence in biological samples after administration []. It is metabolized in the body to its hydroxy form [].

N α-Benzyloxycarbonyl-N,N-bis-(2-chloroethyl)-hydrazide Derivatives of Amino Acids

Compound Description: These are a series of compounds synthesized and investigated for their antitumor activity [, ]. One specific derivative, N α-benzyloxycarbonyl-D,L-phenylalanine-N,N-bis(2-chloroethyl)hydrazine, demonstrated significant antitumor effects against various mouse tumors, including Ehrlich ascites carcinoma and sarcoma 37 [, ].

4-[Bis(2-chloroethyl)amino]phenylalanyl-L-glutamic Acid Derivatives

Compound Description: This group of compounds represents another series of synthetic derivatives designed to explore potential radioprotective and antitumor properties [].

Melanostatin Analogs Containing L-Sarcolysine

Compound Description: Melanostatin is a peptide hormone. Researchers synthesized and studied melanostatin analogs containing L-sarcolysine for their antitumor properties [, ]. These analogs demonstrated high antitumor activity against a range of cancers, including adenocarcinoma, melanoma, and leukemia [, ].

Mechanism of Action

Melphalan induces apoptosis in cancer cells through multiple pathways. In multiple myeloma cells, melphalan has been shown to cause a downregulation of anti-apoptotic proteins such as Mcl-1L and Bcl-xL, while promoting the generation of proapoptotic cleaved forms of these proteins through caspase cleavage1. This disruption of the Mcl-1/Bim complex leads to the release of proapoptotic Bim isoforms, which in turn activate Bax and result in cytochrome c release, triggering the apoptotic cascade1. Additionally, melphalan has been observed to induce apoptosis in EBV-transformed B cells by upregulating TAp73 and XAF1, promoting nuclear import of XPA, and causing reactive oxygen species (ROS) generation3. These mechanisms highlight the drug's ability to engage the intrinsic apoptotic pathway and exert its cytotoxic effects on cancer cells.

Properties

CAS Number

13045-94-8

Product Name

Medphalan

IUPAC Name

(2R)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.2 g/mol

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m1/s1

InChI Key

SGDBTWWWUNNDEQ-GFCCVEGCSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl

Synonyms

4-(Bis(2-chloroethyl)amino)phenylalanine
Alkeran
L-PAM
Medphalan
Melphalan
Merphalan
Mustard, Phenylalanine
Phenylalanine Mustard
Sarcolysine
Sarkolysin

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])N(CCCl)CCCl

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.